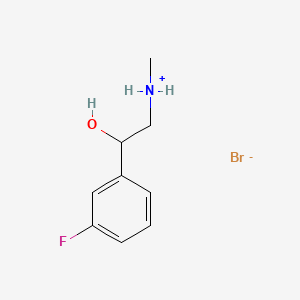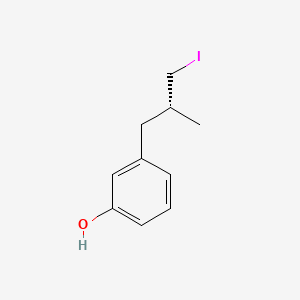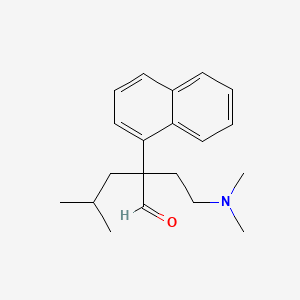
1-Naphthaleneacetaldehyde, alpha-(2-(dimethylamino)ethyl)-alpha-isobutyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Dimethylaminoethyl)-4-methyl-2-naphthalen-1-ylpentanal is a complex organic compound with a unique structure that includes a naphthalene ring, a dimethylaminoethyl group, and a pentanal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dimethylaminoethyl)-4-methyl-2-naphthalen-1-ylpentanal typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method involves the alkylation of naphthalene with a suitable alkyl halide, followed by the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. The final step involves the addition of the pentanal chain via an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Dimethylaminoethyl)-4-methyl-2-naphthalen-1-ylpentanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(2-Dimethylaminoethyl)-4-methyl-2-naphthalen-1-ylpentanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-dimethylaminoethyl)-4-methyl-2-naphthalen-1-ylpentanal involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylaminoethyl group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can modulate signaling pathways or enzyme activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.
2-Dimethylaminoethyl chloride: Another similar compound with applications in organic synthesis.
Uniqueness
2-(2-Dimethylaminoethyl)-4-methyl-2-naphthalen-1-ylpentanal is unique due to its specific structure, which combines a naphthalene ring with a dimethylaminoethyl group and a pentanal chain. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
30120-98-0 |
|---|---|
Formule moléculaire |
C20H27NO |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethyl]-4-methyl-2-naphthalen-1-ylpentanal |
InChI |
InChI=1S/C20H27NO/c1-16(2)14-20(15-22,12-13-21(3)4)19-11-7-9-17-8-5-6-10-18(17)19/h5-11,15-16H,12-14H2,1-4H3 |
Clé InChI |
VLGICAFBZSZMJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CCN(C)C)(C=O)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


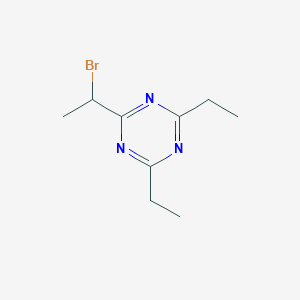
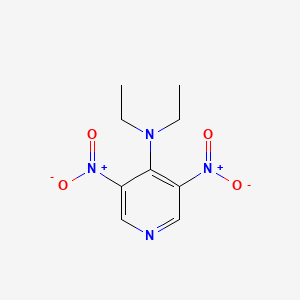
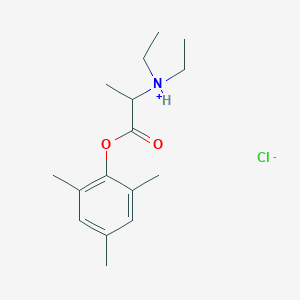

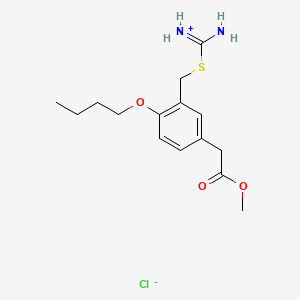
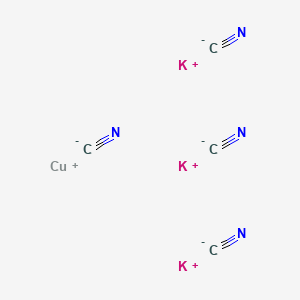
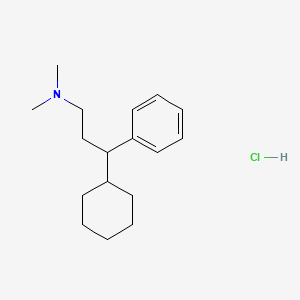
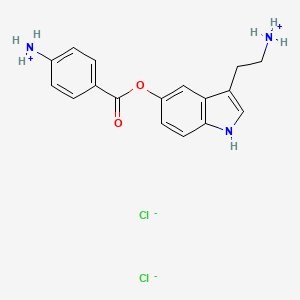

![4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B15342027.png)
![Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B15342034.png)
